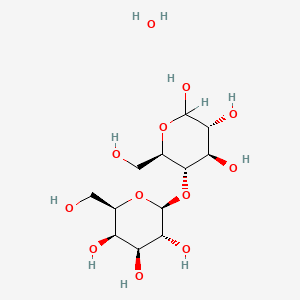

Lactose, monohydrate

説明

Lactose, monohydrate, commonly known as milk sugar, is a disaccharide composed of galactose and glucose. It has the molecular formula C₁₂H₂₂O₁₁·H₂O. This compound is found naturally in milk and dairy products, making up about 2-8% of milk by mass . This compound is a white, water-soluble, non-hygroscopic solid with a mildly sweet taste . It is widely used in the food and pharmaceutical industries as a sweetener, stabilizer, and filler .

準備方法

Synthetic Routes and Reaction Conditions: Lactose, monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying off any excess moisture . The resulting product is a dry, white or pale yellow powder with a slightly sweet taste .

Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is first clarified and concentrated, then subjected to crystallization. The crystallized lactose is separated, washed, and dried to obtain this compound .

化学反応の分析

Types of Reactions: Lactose, monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .

Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.

Isomerization: In alkaline solutions, lactose is isomerized to lactulose.

Hydrogenation: Catalytic hydrogenation of lactose produces lactitol, a polyhydric alcohol.

Common Reagents and Conditions:

Hydrolysis: Enzyme lactase, water, and mild acidic or neutral pH conditions.

Isomerization: Alkaline conditions and elevated temperatures.

Hydrogenation: Hydrogen gas and a metal catalyst such as nickel.

Major Products:

Hydrolysis: Glucose and galactose.

Isomerization: Lactulose.

Hydrogenation: Lactitol.

科学的研究の応用

Pharmaceutical Applications

Lactose monohydrate is predominantly used as an excipient in pharmaceutical formulations due to its favorable characteristics. It serves multiple functions:

- Filler and Diluent : Lactose monohydrate is commonly utilized as a filler in tablets and capsules, enhancing the bulk of the formulation without significantly altering the pharmacological properties of the active ingredients. Its cost-effectiveness and availability make it a preferred choice among manufacturers .

- Lyophilization Aid : In the production of parenteral (injectable) products, lactose monohydrate acts as a lyophilization aid, stabilizing proteins during freeze-drying processes. This is crucial for maintaining the integrity of biologics .

- Inhalation Products : It is also used as a carrier in dry powder inhalers, facilitating the delivery of active pharmaceutical ingredients directly to the lungs .

- Infant Formulas : Lactose monohydrate is a key component in infant formulas, providing essential nutrients while mimicking the composition of human breast milk .

Advantages of Lactose Monohydrate as an Excipient

- Physicochemical Stability : Exhibits low hygroscopicity and excellent stability under various storage conditions.

- Compatibility : Compatible with many active pharmaceutical ingredients and other excipients.

- Taste Profile : Odorless with minimal taste impact, making it suitable for oral formulations.

- Cost-Effectiveness : Economical due to its widespread availability from dairy processing .

Research Findings on Lactose Monohydrate

Recent studies have explored innovative formulations involving lactose monohydrate to enhance drug delivery systems:

- Co-processing Techniques : Research has demonstrated that co-processing lactose monohydrate with hydrophilic and lipophilic binders can improve tableting characteristics. This approach enhances flowability and compaction properties, making it suitable for direct compression tablet formulations .

- Anomeric Stability Studies : Investigations into the stability of lactose under varying conditions have shown that storage temperature and humidity can affect its anomeric content, which may influence its functionality as an excipient .

Nutritional Applications

In addition to its pharmaceutical uses, lactose monohydrate has significant applications in nutrition:

- Dietary Supplements : It serves as a filler in dietary supplements, providing bulk while delivering nutrients effectively.

- Functional Foods : Lactose monohydrate is incorporated into functional food products aimed at enhancing gut health and providing energy.

Case Study 1: Enhancing Tablet Performance

A study aimed at improving the tableting performance of lactose monohydrate through fluid-bed melt granulation showed that co-processed mixtures exhibited superior flow properties compared to pure lactose. The addition of hydrophilic binders resulted in tablets with acceptable tensile strength and good lubricating properties, indicating potential for wider application in tablet production by direct compression .

Case Study 2: Stability Under Stress Conditions

Research highlighted that lactose's anomeric stability could be compromised under high temperature and humidity. This study emphasized the importance of understanding storage conditions for maintaining the efficacy of lactose as an excipient in pharmaceutical applications .

作用機序

Lactose, monohydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is hydrolyzed by the enzyme lactase into glucose and galactose, which are then absorbed into the bloodstream . This process provides a source of energy and supports various metabolic functions .

類似化合物との比較

Lactose, monohydrate can be compared with other similar disaccharides such as sucrose, maltose, and lactulose:

Sucrose: Composed of glucose and fructose.

Maltose: Composed of two glucose molecules.

Lactulose: An isomer of lactose, produced through isomerization.

This compound is unique due to its specific composition and properties, making it particularly suitable for use in the food and pharmaceutical industries .

生物活性

Lactose monohydrate, a disaccharide sugar composed of glucose and galactose, is widely recognized for its biological activity and applications in various fields, including pharmaceuticals and food science. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with lactose monohydrate.

Overview of Lactose Monohydrate

Lactose monohydrate (C₁₂H₂₂O₁₁·H₂O) is the most stable crystalline form of lactose. It is commonly used as an excipient in pharmaceutical formulations and as a sweetening agent in food products. Its low glycemic index makes it a suitable energy source, providing approximately 4 kcal/g. Additionally, lactose plays a crucial role in calcium absorption, contributing to bone health .

-

Cell Interaction and Toxicity :

- Research indicates that lactose can influence cell viability through its interaction with cellular receptors. A study demonstrated that different lactose samples exhibited varying activation energy values concerning ligand-induced cell death in Streptococcus ambiguum cells. The intact lactose showed an activation energy of 108 kJ/mol, while the drug-coated lactose resulted in a higher value of 139 kJ/mol, indicating enhanced biological activity due to the formation of supramolecular complexes .

-

Crystallization Behavior :

- The crystallization behavior of lactose monohydrate is significant for its biological applications. Studies have shown that exposure to moisture can lead to the transition from amorphous to crystalline states, impacting the solubility and bioavailability of drugs formulated with lactose . The presence of water facilitates molecular mobility, which is essential for crystallization processes .

-

Epimerization :

- Lactose undergoes epimerization in aqueous solutions, which affects its stability and biological activity. The rate of epimerization increases with temperature, with an activation energy of approximately 52.3 kJ/mol observed at 25°C . This process can alter the anomeric composition of lactose solutions, impacting their functional properties.

Study on Caking Behavior

A study investigated the caking behavior of binary mixtures containing lactose monohydrate and amorphous lactose. The findings highlighted that increased water activity led to significant changes in the caking ability of the powders, demonstrating the importance of moisture control in formulations containing lactose .

Crystallization Dynamics

In another case study focusing on crystallization dynamics, researchers monitored the transition from amorphous to crystalline lactose under varying humidity conditions. Results indicated that crystallization was irreversible under standard conditions and was influenced by water activity levels above 0.54 . This knowledge is critical for optimizing storage conditions for lactose-containing products.

Table: Activation Energy Values for Ligand-Induced Cell Death

| Sample Type | Activation Energy (kJ/mol) | Cell Lifetime (min) |

|---|---|---|

| Intact Lactose (α-Lactose Monohydrate) | 108 ± 5 | 8.74 ± 0.16 |

| FB Placebo (Lactose with Buffer Solution) | 112 ± 5 | 9.38 ± 0.6 |

| FB Drug (Lactose with Solution Abs to IFNg) | 139 ± 5 | 10.19 ± 0.12 |

This table summarizes significant findings regarding the biological activity of different lactose samples based on their activation energy values related to cell death processes .

特性

IUPAC Name |

2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-26-6, 64044-51-5 | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。